

# An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-3,7-Diaminoheptanoic acid dihydrochloride

Cat. No.: B1143241

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-3,7-Diaminoheptanoic acid dihydrochloride**, a non-proteinogenic  $\beta$ -amino acid also known as L- $\beta$ -Homolysine dihydrochloride, is a versatile molecule with significant applications in biochemical research and pharmaceutical development. Its unique structure, featuring a seven-carbon backbone with amino groups at the 3rd and 7th positions, allows it to serve as a valuable building block in peptide synthesis and as a lysine mimetic in the study of biological systems, particularly the fibrinolytic cascade. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological functions, with a focus on its role in modulating fibrinolysis.

## Physicochemical Properties

**(S)-3,7-Diaminoheptanoic acid dihydrochloride** is a white to off-white solid, typically in powder or crystalline form. Its key physicochemical properties are summarized in the table below for easy reference.

| Property          | Value                                                                                | Reference                               |
|-------------------|--------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 290835-83-5                                                                          | <a href="#">[1]</a> <a href="#">[2]</a> |
| Molecular Formula | C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> · 2HCl                  | <a href="#">[1]</a>                     |
| Molecular Weight  | 233.14 g/mol                                                                         | <a href="#">[1]</a>                     |
| Synonyms          | L-β-Homolysine<br>dihydrochloride, (3S)-3,7-diaminoheptanoic acid<br>dihydrochloride | <a href="#">[1]</a>                     |
| Appearance        | White to off-white powder or crystals                                                |                                         |
| Purity            | ≥98% (TLC)                                                                           | N/A                                     |
| Solubility        | Soluble in water                                                                     | N/A                                     |
| Storage           | 2-8°C                                                                                |                                         |

## Synthesis

The asymmetric synthesis of (S)-3,7-diaminoheptanoic acid is crucial for its application in biological studies where stereochemistry is critical. While specific, detailed protocols for the synthesis of this particular molecule are not readily available in public literature, a general strategy for the asymmetric synthesis of β-amino acids can be adapted. One common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the key bond-forming reactions. A plausible synthetic workflow is outlined below.

## General Workflow for Asymmetric Synthesis

[Click to download full resolution via product page](#)

A generalized workflow for the asymmetric synthesis of  $\beta$ -amino acids.

# Experimental Protocol: A General Approach to Asymmetric Synthesis

The following protocol outlines a general methodology for the asymmetric synthesis of a  $\beta$ -amino acid, which can be adapted for (S)-3,7-diaminoheptanoic acid.

## Materials:

- Appropriately protected glutamic acid derivative
- Chiral auxiliary (e.g., Evans auxiliary)
- Coupling reagents (e.g., DCC, HOBt)
- Reagents for homologation (e.g., oxalyl chloride, diazomethane)
- Reducing agents for stereoselective reduction (e.g., sodium borohydride with a chiral ligand)
- Reagents for the introduction of the second amino group (e.g., through a Gabriel synthesis or reductive amination)
- Reagents for deprotection (e.g., acid or base, depending on the protecting groups)
- Appropriate solvents (e.g., dichloromethane, tetrahydrofuran, methanol)

## Procedure:

- Coupling: The protected glutamic acid derivative is coupled with the chiral auxiliary using standard peptide coupling reagents.
- Homologation: The carboxylic acid is converted to the corresponding acid chloride and then reacted with diazomethane to form a diazoketone. This is followed by a Wolff rearrangement to yield the homologated ester.
- Stereoselective Reduction: The keto group is reduced to a hydroxyl group with a stereoselective reducing agent.

- Introduction of the second amino group: The hydroxyl group is converted to a leaving group and displaced with an azide, followed by reduction to the amine. Alternatively, the corresponding aldehyde can be subjected to reductive amination.
- Deprotection: All protecting groups are removed under appropriate conditions to yield the final product.
- Purification: The final product is purified by chromatography.
- Salt Formation: The purified free base is treated with hydrochloric acid to form the dihydrochloride salt.

## Applications in Peptide Synthesis

(S)-3,7-Diaminoheptanoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), where it can be incorporated into peptide chains to introduce unique structural features or to act as a lysine analog. For incorporation into a peptide using Fmoc-based SPPS, the  $\alpha$ -amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, and the  $\epsilon$ -amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, yielding Fmoc-L- $\beta$ -Homolysine(Boc)-OH.

## Solid-Phase Peptide Synthesis (SPPS) Workflow

[Click to download full resolution via product page](#)

A general workflow for Fmoc-based solid-phase peptide synthesis.

# Experimental Protocol: Incorporation of Fmoc-L- $\beta$ -Homolysine(Boc)-OH in SPPS

This protocol describes the manual coupling of Fmoc-L- $\beta$ -Homolysine(Boc)-OH onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry.[\[3\]](#)[\[4\]](#)

## Materials:

- Peptide-resin with a free N-terminal amine
- Fmoc-L- $\beta$ -Homolysine(Boc)-OH
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Solvent (e.g., DMF, NMP)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Washing solvents (e.g., DMF, DCM)
- Reaction vessel for manual SPPS

## Procedure:

- Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.
- Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and byproducts.
- Coupling:
  - Dissolve Fmoc-L- $\beta$ -Homolysine(Boc)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

- Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling reagent solution to activate the carboxylic acid.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.
- Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
- Continuation of Synthesis: The resin is now ready for the deprotection of the newly added Fmoc group and coupling of the next amino acid in the sequence.

## Biological Activity: Modulation of Fibrinolysis

(S)-3,7-Diaminoheptanoic acid acts as a lysine analog and has been shown to influence the fibrinolytic system. Fibrinolysis is the process of breaking down fibrin clots, and it is tightly regulated by the interaction of plasminogen and tissue plasminogen activator (tPA) with lysine residues on the fibrin surface.

## Simplified Fibrinolysis Pathway

[Click to download full resolution via product page](#)

The role of (S)-3,7-Diaminoheptanoic Acid in the fibrinolysis pathway.

By mimicking lysine, (S)-3,7-diaminoheptanoic acid can competitively inhibit the binding of plasminogen to fibrin, thereby downregulating the activation of plasminogen to plasmin and slowing down clot lysis. This property makes it a useful tool for studying the mechanisms of fibrinolysis and for the development of antifibrinolytic agents.

## Quantitative Data on Fibrinolytic Inhibition

While specific  $K_i$  or  $K_d$  values for the interaction of (S)-3,7-diaminoheptanoic acid with plasminogen are not readily available in the literature, studies on other lysine analogs such as  $\epsilon$ -aminocaproic acid (EACA) and tranexamic acid (AMCA) provide a basis for comparison. These compounds are known to inhibit plasminogen binding and activation. For example, AMCA has been shown to be effective at prolonging clot lysis at a concentration of 0.06 mM, while EACA is effective at 0.6 mM in a whole blood clot lysis assay.<sup>[5]</sup> The kinetics of plasminogen activation are significantly affected by the presence of fibrin, with the Michaelis constant ( $K_m$ ) for Glu-plasminogen activation by tPA decreasing from 65  $\mu$ M in the absence of fibrin to 0.16  $\mu$ M in its presence.<sup>[6]</sup> Lysine analogs compete for the lysine-binding sites on plasminogen, thereby increasing the apparent  $K_m$  for its activation in the presence of fibrin.

## Experimental Protocol: In Vitro Fibrin Clot Lysis Assay

This protocol describes a turbidimetric assay to assess the effect of **(S)-3,7-diaminoheptanoic acid dihydrochloride** on in vitro fibrin clot lysis.<sup>[7][8]</sup>

### Materials:

- Human plasma (platelet-poor)
- **(S)-3,7-Diaminoheptanoic acid dihydrochloride** stock solution
- Tissue plasminogen activator (tPA)
- Thrombin
- Calcium chloride ( $\text{CaCl}_2$ )
- 96-well microplate
- Plate reader capable of measuring absorbance at 405 nm

### Procedure:

- Reagent Preparation: Prepare working solutions of tPA, thrombin, and  $\text{CaCl}_2$  in a suitable buffer (e.g., Tris-buffered saline). Prepare serial dilutions of **(S)-3,7-diaminoheptanoic acid dihydrochloride**.

- Assay Setup: In a 96-well plate, add in the following order:
  - Human plasma
  - **(S)-3,7-Diaminoheptanoic acid dihydrochloride** dilution or vehicle control
  - tPA solution
- Initiation of Clotting: Add a solution containing thrombin and  $\text{CaCl}_2$  to each well to initiate clot formation.
- Data Acquisition: Immediately place the plate in a plate reader pre-warmed to  $37^\circ\text{C}$ . Measure the absorbance at 405 nm every minute for a period of 2-4 hours.
- Data Analysis: The change in absorbance over time reflects clot formation (increase in absorbance) and lysis (decrease in absorbance). The time to 50% lysis can be calculated for each concentration of the inhibitor. A dose-response curve can be generated to determine the  $\text{IC}_{50}$  value.

## Conclusion

**(S)-3,7-Diaminoheptanoic acid dihydrochloride** is a valuable chemical entity for researchers in the fields of peptide chemistry and hemostasis. Its utility as a building block for modified peptides and as a tool to probe the intricacies of the fibrinolytic system underscores its importance. This guide provides a foundational understanding of its properties, synthesis, and applications, and offers detailed experimental frameworks to facilitate its use in the laboratory. Further research to elucidate its precise binding kinetics and to explore its potential in other biological systems is warranted.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,7-diaminoheptanoic Acid | C7H16N2O2 | CID 4695301 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Inhibitory effects of lysine analogues on t-PA induced whole blood clot lysis - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of the activation of plasminogen by human tissue plasminogen activator. Role of fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-3,7-Diaminoheptanoic Acid Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143241#s-3-7-diaminoheptanoic-acid-dihydrochloride-cas-number-290835-83-5>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)